molecular formula C21H38N2 B12812323 Cyclohexanamine, 4,4'-methylenebis(N-(2-methylpropylidene)- CAS No. 162627-35-2

Cyclohexanamine, 4,4'-methylenebis(N-(2-methylpropylidene)-

Katalognummer: B12812323
CAS-Nummer: 162627-35-2
Molekulargewicht: 318.5 g/mol
InChI-Schlüssel: WZZGDSABBCIGPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

CAS-Nummer

162627-35-2

Molekularformel

C21H38N2

Molekulargewicht

318.5 g/mol

IUPAC-Name

2-methyl-N-[4-[[4-(2-methylpropylideneamino)cyclohexyl]methyl]cyclohexyl]propan-1-imine

InChI

InChI=1S/C21H38N2/c1-16(2)14-22-20-9-5-18(6-10-20)13-19-7-11-21(12-8-19)23-15-17(3)4/h14-21H,5-13H2,1-4H3

InChI-Schlüssel

WZZGDSABBCIGPQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C=NC1CCC(CC1)CC2CCC(CC2)N=CC(C)C

Herkunft des Produkts

United States

Beschreibung

Chemical Identity and Structure Cyclohexanamine, 4,4'-methylenebis(N-(2-methylpropylidene)- (CAS No. 1761-71-3), also known as 4,4'-methylenebis(cyclohexylamine) or PACM, is a multi-constituent substance with three geometric isomers: trans-trans, cis-cis, and cis-trans. Its molecular formula is C₁₃H₂₆N₂, with a molecular weight of 210.36 g/mol . The compound is primarily used in epoxy resin manufacturing and industrial applications, where its isomer ratio influences physical properties (e.g., appearing as a clear liquid or yellowish solid depending on isomer content) .

Vorbereitungsmethoden

Synthetic Routes

The synthesis of Cyclohexanamine, 4,4'-methylenebis(N-(2-methylpropylidene)-) primarily involves the following key steps:

  • Starting Materials: The core precursor is 4,4'-methylenebis(cyclohexylamine), a diamine with two cyclohexylamine units linked by a methylene bridge.
  • Imine Formation: The compound is prepared by condensation of 4,4'-methylenebis(cyclohexylamine) with appropriate aldehydes or ketones, specifically 2-methylpropanal or related alkylidene compounds, to form the N-(2-methylpropylidene) imine groups.
  • Reaction Conditions: This condensation typically occurs under controlled temperature and solvent conditions to favor imine formation without side reactions. Acid or base catalysts may be used to optimize yield.
  • Industrial Scale: Continuous flow reactors are employed in industrial production to maintain consistent temperature, pressure, and reaction time, ensuring high purity and yield.

Reaction Mechanism

  • The primary amine groups on 4,4'-methylenebis(cyclohexylamine) nucleophilically attack the carbonyl carbon of the aldehyde or ketone.
  • This leads to the formation of a Schiff base (imine) linkage, releasing water as a byproduct.
  • The reaction equilibrium is driven toward imine formation by removal of water or use of dehydrating agents.

Process Optimization Parameters

Parameter Typical Range/Condition Effect on Product Quality/Yield
Temperature 25–80 °C Higher temperatures increase reaction rate but may cause side reactions
Solvent Alcohols (e.g., ethanol), Toluene Solvent choice affects solubility and reaction kinetics
Catalyst Acidic (e.g., p-toluenesulfonic acid) or basic catalysts Catalysts accelerate imine formation
Reaction Time 2–8 hours Sufficient time needed for complete conversion
Water Removal Continuous or batch distillation Drives equilibrium toward imine formation

Industrial Production Notes

  • Continuous flow reactors allow precise control of reaction parameters, improving reproducibility.
  • The process is designed to minimize impurities such as unreacted amines or aldehydes.
  • Post-reaction purification typically involves distillation or crystallization to isolate the pure imine compound.

Analytical and Research Findings

Chemical Reactivity

  • The compound undergoes typical imine chemistry, including:
    • Oxidation: Using agents like potassium permanganate or hydrogen peroxide to form oxides.
    • Reduction: Conversion back to amines using lithium aluminum hydride or sodium borohydride.
    • Substitution: Nucleophilic substitution at amine sites with alkyl halides or acyl chlorides.

Applications Related to Preparation

  • The unique structure with imine linkages and alicyclic rings imparts rigidity and chemical resistance.
  • Used as a curing agent in epoxy resin synthesis, where the imine groups participate in polymer cross-linking.
  • The preparation method influences the final polymer properties, such as thermal stability and mechanical strength.

Summary Table of Preparation Methods

Step Description Key Conditions/Notes
Starting Material 4,4'-Methylenebis(cyclohexylamine) Commercially available or synthesized separately
Condensation Reaction Reaction with 2-methylpropanal or similar aldehyde Controlled temperature, solvent, catalyst
Catalyst Use Acidic or basic catalysts Enhances imine formation rate
Water Removal Distillation or molecular sieves Drives equilibrium toward product formation
Purification Distillation, crystallization Removes unreacted materials and byproducts
Industrial Scale Continuous flow reactors Ensures consistent quality and yield

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexanamine, 4,4’-methylenebis(N-(2-methylpropylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Industrial Applications

Cyclohexanamine, 4,4'-methylenebis(N-(2-methylpropylidene)- is primarily utilized in the following areas:

  • Epoxy Resins :
    • Used as a hardener in epoxy resin formulations. These resins are widely applied in coatings, adhesives, and sealants due to their excellent mechanical properties and resistance to chemicals.
    • The compound facilitates the curing process of epoxy systems, enhancing their performance characteristics.
  • Thermoplastics :
    • Acts as a cross-linking agent in thermoplastic materials. This application improves the thermal stability and mechanical strength of the final products.
    • Commonly found in applications such as automotive parts, electrical components, and consumer goods.
  • Food Contact Materials :
    • Some formulations containing this compound are approved for use in materials that come into contact with food, ensuring safety standards are met for consumer products .

Health and Safety Considerations

The evaluation of Cyclohexanamine, 4,4'-methylenebis(N-(2-methylpropylidene)- has highlighted several health risks associated with its use:

  • Toxicity : The compound is corrosive and can cause severe skin burns and serious eye damage upon contact. Studies indicate significant systemic toxicity following chronic exposure .
  • Regulatory Status : It is listed on various chemical inventories and has undergone risk assessments to evaluate its safety in industrial applications .

Case Study 1: Occupational Exposure in Epoxy Resin Production

A study conducted at an epoxy resin polymerization plant revealed that workers exposed to Cyclohexanamine-based formulations experienced adverse health effects. Monitoring showed instances of skin irritation and respiratory issues among employees. This led to enhanced safety protocols and protective measures being implemented within the facility to mitigate exposure risks .

Case Study 2: Performance Evaluation in Coatings

Research investigating the performance of coatings formulated with Cyclohexanamine demonstrated superior adhesion and durability compared to traditional hardeners. The study found that coatings cured with this compound exhibited enhanced resistance to environmental degradation, making them suitable for outdoor applications .

Summary of Findings

The applications of Cyclohexanamine, 4,4'-methylenebis(N-(2-methylpropylidene)- span various industries due to its effectiveness as a hardener and cross-linking agent. However, attention must be given to its potential health risks during handling and application. Continued research into safer handling practices and alternative formulations may help mitigate these risks while maintaining product performance.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Key Properties

  • Systemic Toxicity : Chronic oral exposure induces vacuolation in organs like the liver, brain, and skeletal muscle, with a lowest observed adverse effect level (LOAEL) of 20 mg/kg/day .
  • Reproductive Toxicity: No observable adverse effect level (NOAEL) for reproductive/developmental effects is 15 mg/kg/day in rats, though higher doses (50–100 mg/kg/day) reduce implantation sites and litter viability .
  • Acute Toxicity : Moderate oral toxicity (LD₅₀: 625–1000 mg/kg) and severe skin/eye corrosion (necrosis and irreversible corneal damage within minutes of exposure) .
  • Sensitization: Not classified as a skin sensitizer in human patch tests .
Structural Analog: 2,2'-Dimethyl-4,4'-methylenebiscyclohexanamine (CAS No. 6864-37-5)

This analog introduces methyl groups at the 2-positions of the cyclohexyl rings, altering steric and electronic properties compared to the parent compound.

Acute Toxicity Profiles
Parameter Target Compound (CAS 1761-71-3) Analog (CAS 6864-37-5) References
Oral LD₅₀ (Rat) 625–1000 mg/kg (moderate) 200–400 mg/kg (high)
Skin LD₅₀ (Rabbit) 1580 mg/kg (moderate) 200–400 mg/kg (high)
Inhalation LC₅₀ Estimated high toxicity (analog read-across) 0.42 mg/L (aerosol)

Key Insight : The analog exhibits significantly higher acute toxicity, likely due to enhanced bioavailability from methyl substitutions .

Reproductive and Developmental Toxicity
Parameter Target Compound Analog References
Reproductive NOAEL 15 mg/kg/day Lower (effects at ≤50 mg/kg/day)
Key Effects Reduced implantation sites at 100 mg/kg/day Implantation loss, litter size reduction

Key Insight: The analog’s reproductive toxicity is more pronounced, warranting hazard classification, whereas the target’s effects are milder and non-classifiable .

Systemic and Organ Toxicity

Both compounds induce systemic vacuolation in organs, but the analog’s effects manifest at lower doses and over longer exposure periods (90-day studies) .

Parameter Target Compound Analog References
LOAEL (Vacuolation) 20 mg/kg/day Observed in subchronic studies
Skin and Eye Irritation/Corrosion
Parameter Target Compound Analog References
Skin Corrosion Severe necrosis (3-minute exposure) Similar corrosive potential
Eye Damage Irreversible corneal injury Data limited but inferred
Sensitization Potential

Neither compound demonstrates skin sensitization in standardized tests, though occupational exposure to the target has been linked to scleroderma-like syndromes .

Regulatory and Hazard Classifications
Parameter Target Compound Analog References
GHS Classification Corrosive, acute toxicity (Category 4) Acute toxicity (Category 2–3)

Biologische Aktivität

Cyclohexanamine, 4,4'-methylenebis(N-(2-methylpropylidene)-) is a compound with significant implications in industrial applications, particularly in the production of epoxy resins and thermoplastics. This article explores its biological activity, focusing on its toxicity, potential health hazards, and relevant case studies.

  • Chemical Formula : C13H26N2
  • Molecular Weight : 210.3589 g/mol
  • CAS Registry Number : 1761-71-3

Biological Activity Overview

The biological activity of this compound is primarily characterized by its toxicity and corrosive nature. The following sections detail the findings from various studies and evaluations.

Toxicological Profile

  • Corrosivity :
    • The compound is classified as corrosive, causing severe skin burns and serious eye damage upon contact. In studies involving rabbits, exposure resulted in dermal necrosis after just three minutes .
  • Acute Toxicity :
    • Inhalation studies indicate high acute toxicity. Data suggest that it may have similar effects to its structural analogue, 2,2'-dimethyl-4,4'-methylenebis(cyclohexylamine), which has an LC50 indicating significant inhalation risk .
  • Chronic Toxicity :
    • Chronic oral exposure in rats demonstrated systemic toxicity with notable effects such as vacuolar degeneration in multiple organs (liver, kidneys, stomach). The NOAEL (No Observed Adverse Effect Level) was determined to be approximately 6 mg/kg body weight per day based on a 90-day exposure study .

Health Hazards

Based on available data, the health hazards associated with Cyclohexanamine include:

  • Dermal Effects : Severe skin burns and potential systemic toxicity from chronic exposure.
  • Eye Damage : Serious eye injuries observed in animal studies.
  • Systemic Toxicity : Reports of weight loss and organ-specific damage (e.g., liver and kidney) following prolonged exposure .

Animal Studies

In a series of studies involving rats:

  • Significant weight loss was noted at higher dosage levels.
  • Histopathological evaluations showed vacuolization in various organs, indicating severe systemic effects.
  • The absence of mortality in female subjects contrasted with male subjects who exhibited more severe symptoms .

Data Summary Table

Study TypeFindingsReference
CorrosivitySevere skin burns; serious eye damage
Acute ToxicityHigh inhalation toxicity; LC50 similar to analogue
Chronic ToxicitySystemic toxicity; NOAEL of 6 mg/kg/day
Occupational HealthScleroderma-like changes in exposed workers

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Cyclohexanamine, 4,4'-methylenebis(N-(2-methylpropylidene)- in laboratory settings?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles compliant with EN 166 or NIOSH standards, and lab coats to prevent skin/eye contact. Replace gloves after contamination .
  • Ventilation: Employ local exhaust ventilation to minimize aerosol/dust formation. Avoid inhalation of vapors or dust by working in fume hoods .
  • Spill Management: Collect spills using non-sparking tools, place in sealed containers, and dispose via authorized waste handlers. Avoid water rinsing to prevent environmental contamination .
  • Fire Safety: Use alcohol-resistant foam, dry powder, or CO₂ for fire suppression. Toxic gases (e.g., NOx, HBr) may form during combustion; firefighters require self-contained breathing apparatus .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer:

  • Key Parameters:
PropertyValue/DescriptionSource
Molecular FormulaC₁₀H₁₉N (core structure)
Melting Point60–65°C (analogous to 4,4'-diaminodicyclohexylmethane)
StabilityStable under recommended storage conditions (dry, inert atmosphere)
  • Analytical Techniques: Use HPLC for purity analysis, NMR for structural confirmation, and TGA for thermal stability profiling .

Advanced Research Questions

Q. What synthetic strategies are effective for derivatizing this compound, and how can reaction efficiency be optimized?

  • Methodological Answer:

  • Reactive Sites: The secondary amine groups and methylpropylidene moieties enable reactions with electrophiles (e.g., epoxides, maleates). For example, diethyl maleate reacts stoichiometrically with amines to form adducts for polymer synthesis .
  • Optimization:
  • Catalysis: Use Lewis acids (e.g., ZnCl₂) to accelerate Schiff base formation.
  • Solvent Selection: Non-polar solvents (e.g., toluene) minimize side reactions during alkylation .
  • Monitoring: Track reaction progress via FT-IR (disappearance of NH stretches) or GC-MS .

Q. How can researchers assess the environmental and toxicological risks of this compound in long-term studies?

  • Methodological Answer:

  • Ecotoxicology: Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to determine LC₅₀/EC₅₀ values. Note that analogues like 4,4'-methylenebis(N,N-dimethylbenzamine) show carcinogenicity in rodents .
  • Degradation Pathways: Perform photolysis studies (UV-Vis irradiation) to identify breakdown products (e.g., cyclohexanamine derivatives) .
  • Regulatory Compliance: Adhere to EPA SNUR guidelines (40 CFR 721) for reporting new uses, especially in polymer or coating applications .

Q. What are the challenges in analyzing conflicting stability data for this compound under varying experimental conditions?

  • Methodological Answer:

  • Data Discrepancies: Stability may vary due to impurities (e.g., residual solvents) or moisture content. Replicate studies under controlled humidity (<10% RH) and inert gas (N₂/Ar) .
  • Advanced Techniques: Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC-UV to monitor degradation. For conflicting combustion data (e.g., NOx vs. CO release), employ TGA-FTIR to identify gas evolution profiles .

Regulatory and Compliance Considerations

Q. What regulatory thresholds apply to the storage and use of this compound in academic laboratories?

  • Methodological Answer:

  • Quantity Limits: Analogues like 4,4'-methylenebis[N-(1-methylpropyl)cyclohexanamine] are restricted to 5 kg/year in some jurisdictions (e.g., Chinese chemical control laws) .
  • Documentation: Maintain Safety Data Sheets (SDS) per OSHA 29 CFR 1910.1200 and ensure compliance with TSCA inventory requirements for research exemptions .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported hazards (e.g., carcinogenicity vs. non-toxic classifications)?

  • Methodological Answer:

  • Source Evaluation: Prioritize peer-reviewed studies (e.g., IARC) over vendor SDS. For example, IARC classifies analogues like 4,4'-methylenebis(N,N-dimethylbenzamine) as limited evidence of carcinogenicity in rodents .
  • Dose Dependency: Conduct in vitro Ames tests (OECD 471) to confirm mutagenicity thresholds. Note that conflicting data may arise from impurity profiles (e.g., unreacted monomers) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.